molecular formula C25H21N3S B12225360 2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12225360
M. Wt: 395.5 g/mol
InChI Key: OKPASNNAAMQOQA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with dimethyl, naphthalen-1-ylmethyl sulfanyl, and phenyl groups

Preparation Methods

The synthesis of 2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the dimethyl groups: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core using suitable alkylating agents.

    Attachment of the naphthalen-1-ylmethyl sulfanyl group: This is typically done through a nucleophilic substitution reaction where the naphthalen-1-ylmethyl sulfanyl moiety is introduced.

    Addition of the phenyl group: This can be achieved through various methods, including cross-coupling reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck coupling, can be used to attach various functional groups to the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Naphthalen-1-ylmethyl sulfanyl derivatives: These compounds have similar substituents but different core structures, resulting in different reactivity and applications.

    Phenyl-substituted heterocycles: These compounds have phenyl groups attached to different heterocyclic cores, leading to diverse properties and uses.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H21N3S

Molecular Weight

395.5 g/mol

IUPAC Name

2,5-dimethyl-7-(naphthalen-1-ylmethylsulfanyl)-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H21N3S/c1-17-15-23(29-16-21-13-8-12-19-9-6-7-14-22(19)21)28-25(26-17)24(18(2)27-28)20-10-4-3-5-11-20/h3-15H,16H2,1-2H3

InChI Key

OKPASNNAAMQOQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC3=CC=CC4=CC=CC=C43)C)C5=CC=CC=C5

Origin of Product

United States

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